molecular formula C24H29N5O4 B4987093 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine

5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine

Cat. No. B4987093
M. Wt: 451.5 g/mol
InChI Key: SHQCSMGFPVJSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine, also known as NBPR, is a chemical compound that has been extensively studied for its potential use in scientific research. Its unique chemical structure and properties make it a valuable tool for studying various biological processes and mechanisms.

Scientific Research Applications

5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine has been used in various scientific research studies due to its ability to selectively inhibit certain enzymes and proteins. It has been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication and repair. This makes 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine a valuable tool for studying the mechanisms of DNA replication and repair.
In addition, 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This makes 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine a potential therapeutic agent for diseases such as cancer and diabetes.

Mechanism of Action

5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine inhibits the activity of enzymes and proteins by binding to their active sites and preventing their normal functioning. Specifically, 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine binds to the adenosine triphosphate (ATP) binding site of DNA polymerase and PKC, thereby preventing the binding of ATP and subsequent enzymatic activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine depend on the specific enzyme or protein that it inhibits. Inhibition of DNA polymerase can lead to DNA damage and cell death, while inhibition of PKC can lead to decreased cell proliferation and increased apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine in lab experiments is its selectivity for certain enzymes and proteins. This allows for more specific and targeted studies of biological processes. However, one limitation of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine is its potential toxicity and side effects, which must be carefully considered when using it in experiments.

Future Directions

There are several future directions for research on 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine. One potential area of study is its use as a therapeutic agent for diseases such as cancer and diabetes. Further research is needed to determine the efficacy and safety of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine as a potential treatment.
Another area of research is the development of new analogs of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine with improved selectivity and potency. This could lead to the development of more effective tools for studying biological processes and potential therapeutic agents.
Overall, 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine is a valuable tool for scientific research due to its unique chemical structure and properties. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine involves the reaction of 5-nitro-4,6-diaminopyrimidine with 4-propoxybenzyl bromide in the presence of a base. The resulting compound is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

5-nitro-4-N,6-N-bis[(4-propoxyphenyl)methyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4/c1-3-13-32-20-9-5-18(6-10-20)15-25-23-22(29(30)31)24(28-17-27-23)26-16-19-7-11-21(12-8-19)33-14-4-2/h5-12,17H,3-4,13-16H2,1-2H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQCSMGFPVJSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC2=C(C(=NC=N2)NCC3=CC=C(C=C3)OCCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N,N'-bis(4-propoxybenzyl)pyrimidine-4,6-diamine

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